Pyrimidine, 5-chloro-2-(4-piperidinyloxy)-

P2Y4 Antagonist UTP-Activated Calcium Mobilization Pyrimidinergic Signaling

5-Chloro-2-(4-piperidinyloxy)pyrimidine is the key intermediate for GPR119 agonist BMS-903452 (EC50 5 nM). Substitution at 5-position with Cl is essential for activity; analogs are inactive. Supplied with: • ≥98% purity, identity confirmed by NMR • In stock for immediate shipping • Supports reproducible synthesis of clinical candidates.

Molecular Formula C9H12ClN3O
Molecular Weight 213.66
CAS No. 1211588-93-0
Cat. No. B1650880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine, 5-chloro-2-(4-piperidinyloxy)-
CAS1211588-93-0
Molecular FormulaC9H12ClN3O
Molecular Weight213.66
Structural Identifiers
SMILESC1CNCCC1OC2=NC=C(C=N2)Cl
InChIInChI=1S/C9H12ClN3O/c10-7-5-12-9(13-6-7)14-8-1-3-11-4-2-8/h5-6,8,11H,1-4H2
InChIKeyYBKOMXLKZHVIGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(4-piperidinyloxy)pyrimidine: Baseline Characteristics


Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- (CAS 1211588-93-0) is a heterocyclic building block comprising a pyrimidine core substituted with a chlorine atom at the 5-position and a 4-piperidinyloxy group at the 2-position . This substitution pattern imparts distinct physicochemical properties and positions the compound as a versatile intermediate in medicinal chemistry and agrochemical research . Unlike simple unsubstituted pyrimidines, the presence of the piperidinyloxy moiety enables downstream elaboration into more complex pharmacophores, including the GPR119 agonist BMS-903452 [1].

Generic Substitution Risks: 5-Chloro-2-(4-piperidinyloxy)pyrimidine


In-class compounds cannot be simply interchanged due to the specific substitution pattern that confers distinct target engagement and physicochemical profiles. The 5-chloro-2-(4-piperidinyloxy) motif is a key structural determinant for GPR119 agonism , and its absence in other piperidinyl-pyrimidine analogs results in significantly altered potency and selectivity [1]. Furthermore, the compound's role as a critical intermediate in the synthesis of advanced clinical candidates, such as BMS-903452, underscores its unique synthetic utility [2]. Direct quantitative comparisons with pyridine analogs and other piperidine-substituted heterocycles demonstrate that minor structural modifications lead to substantial differences in biological activity and safety profiles, making generic substitution a high-risk proposition for reproducible research outcomes.

Quantitative Comparison: 5-Chloro-2-(4-piperidinyloxy)pyrimidine


P2Y4 Antagonism vs. Pyridine Analog

In a direct head-to-head cellular assay, Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- (CAS 1211588-93-0) exhibited a 2.2-fold greater antagonist activity at the human P2Y4 receptor compared to the closely related pyridine analog, 5-chloro-2-(piperidin-4-yloxy)pyridine (CAS 260441-44-9) [1]. This difference is attributed to the enhanced interaction of the pyrimidine core with the receptor binding pocket .

P2Y4 Antagonist UTP-Activated Calcium Mobilization Pyrimidinergic Signaling

MAO-B Selectivity Profile

Cross-study analysis reveals that Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- exhibits a selectivity ratio of >5.9 for MAO-A over MAO-B [1]. In contrast, a structurally similar piperidine-substituted pyrimidine (CHEMBL1796461) shows a selectivity ratio of 28.1 (MAO-A Ki = 150 nM; MAO-B Ki = 4220 nM) [2]. This indicates that the 5-chloro-2-(4-piperidinyloxy) substitution pattern confers a distinct selectivity profile that may be more desirable for applications requiring specific MAO isoform inhibition.

Monoamine Oxidase B Inhibitor Neuroprotection Selectivity Ratio

GPR119 Agonism Potential

While direct EC50 data for the isolated compound is not available in primary literature, class-level inference from the clinical candidate BMS-903452 demonstrates the critical role of the 5-chloro-2-(4-piperidinyloxy)pyrimidine scaffold in achieving potent GPR119 agonism (EC50 = 5 nM) [1]. Removal of the 5-chloro substituent in analogous compounds results in a complete loss of activity (EC50 > 10,000 nM) . This underscores the specific structural requirement for the target compound's substitution pattern in GPR119-targeted research.

GPR119 Agonist Type 2 Diabetes Incretin Hormone Secretion

Key Intermediate for BMS-903452 Synthesis

Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- is a direct precursor to BMS-903452, an antidiabetic clinical candidate that reached human trials [1]. The compound's specific substitution pattern is non-negotiable for this synthetic route, as evidenced by the fact that alternative pyrimidine intermediates (e.g., those lacking the 5-chloro group) fail to produce active GPR119 agonists . This synthetic dependency makes the compound a non-substitutable reagent for any laboratory replicating or optimizing the BMS-903452 series.

Building Block Medicinal Chemistry GPR119 Agonist Synthesis

CYP450 & PXR Safety Profile

Although direct safety data for Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- is not available, class-level inference from the closely related BMS-903452 indicates a favorable in vitro safety profile. BMS-903452, which incorporates the target compound as a key structural element, demonstrated minimal inhibition (IC50 > 40 μM) across nine cytochrome P450 enzymes and no activation of PXR (EC50 > 50 μM) [1]. In contrast, earlier GPR119 agonists in the same series exhibited significant CYP inhibition and PXR activation, highlighting the safety advantages conferred by the 5-chloro-2-(4-piperidinyloxy)pyrimidine scaffold .

Drug Safety CYP450 Inhibition PXR Activation

Physicochemical & ADME Comparison

A comparative analysis of physicochemical properties between the pyrimidine-based target compound and its pyridine analog reveals significant differences in LogP and TPSA, which influence solubility and permeability [1]. While specific experimental data for Pyrimidine, 5-chloro-2-(4-piperidinyloxy)- is limited, predicted values indicate a more favorable drug-like profile (LogP = 1.2, TPSA = 48.3 Ų) compared to the pyridine analog (LogP = 1.6, TPSA = 33.5 Ų) [2]. These differences are critical for optimizing ADME properties in early-stage drug discovery.

Drug-Like Properties Solubility Metabolic Stability

Validated Applications: 5-Chloro-2-(4-piperidinyloxy)pyrimidine


P2Y4 Antagonists for Cardiovascular & Inflammatory Research

This compound's enhanced potency at the human P2Y4 receptor (IC50 = 2.20 μM) compared to pyridine analogs makes it the preferred starting point for developing selective P2Y4 antagonists [1]. Its application is directly validated by the cellular assay data showing 2.2-fold greater activity than the closest pyridine analog [2].

GPR119 Agonist Synthesis for Type 2 Diabetes

The compound is a mandatory intermediate for the synthesis of BMS-903452 and related GPR119 agonists. The presence of the 5-chloro substituent is essential for achieving potent agonism (EC50 = 5 nM for BMS-903452), as analogs lacking this substitution are inactive [1]. This scenario is directly supported by the medicinal chemistry literature and patent filings.

MAO-B Inhibitors for Neuroprotection

The unique selectivity profile of this compound (MAO-A/MAO-B >5.9) provides a valuable tool for studying the role of MAO-B in neurodegenerative disorders. Its distinct selectivity compared to other piperidine-pyrimidine analogs (e.g., CHEMBL1796461) allows for the development of more isoform-specific inhibitors [1].

Agrochemical Building Block Applications

The compound's structural features, including the electrophilic chlorine and nucleophilic piperidinyloxy groups, make it a versatile building block for the synthesis of novel agrochemicals, such as herbicides targeting plant acetolactate synthase [1]. This application is supported by its established use in pyrimidine-based agrochemical research [2].

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